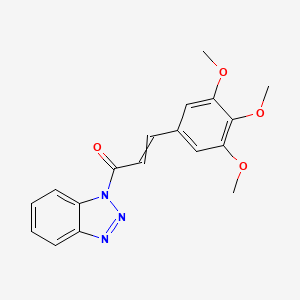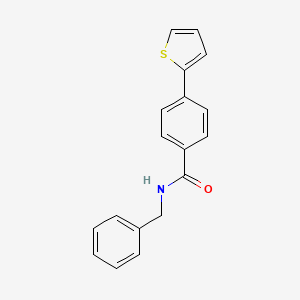
(4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a cysteine derivative with an aldehyde or ketone. In this case, the reaction between a cysteine derivative and 4-fluorobenzaldehyde can be used to form the thiazolidine ring.
Acetylation: The acetyl group can be introduced by reacting the thiazolidine intermediate with acetic anhydride or acetyl chloride under basic conditions.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the thiazolidine intermediate using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted thiazolidines with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
(4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with a chlorine atom instead of a fluorine atom.
(4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with a bromine atom instead of a fluorine atom.
(4R)-3-acetyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in (4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.
属性
分子式 |
C12H12FNO3S |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
(4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17)/t10-,11?/m0/s1 |
InChI 键 |
QRPAQKCEQIGTSY-VUWPPUDQSA-N |
手性 SMILES |
CC(=O)N1[C@@H](CSC1C2=CC=C(C=C2)F)C(=O)O |
规范 SMILES |
CC(=O)N1C(CSC1C2=CC=C(C=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)
![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)
![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)
![Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12454384.png)


![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)


![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454428.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)

